Orvepitant Exhibits Sub-Nanomolar Binding Affinity for Human NK1 Receptor, Comparable to Aprepitant
Orvepitant demonstrates high binding affinity for the human NK1 receptor, with a Ki of 0.0631 nM, as determined by displacement of [3H]substance P from recombinant human NK1 receptors expressed in CHO cells [1]. This is comparable to aprepitant, which has a reported Ki of 0.1 nM for the human NK1 receptor under similar assay conditions (class-level inference) [2]. The data confirm that Orvepitant is a highly potent NK1 antagonist, matching the binding potency of the clinically approved NK1 antagonist aprepitant.
| Evidence Dimension | Human NK1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.0631 nM (human recombinant NK1 receptor, CHO cells, [3H]SP displacement) |
| Comparator Or Baseline | Aprepitant: Ki = 0.1 nM (human NK1 receptor) [2] |
| Quantified Difference | Orvepitant Ki is approximately 1.6-fold lower (more potent) than aprepitant Ki |
| Conditions | In vitro radioligand binding assay; recombinant human NK1 receptor expressed in CHO cells; 40 min incubation |
Why This Matters
Confirms that Orvepitant's target engagement potency is at least as high as the clinically validated NK1 antagonist aprepitant, ensuring robust receptor blockade.
- [1] BindingDB BDBM50442585. Affinity data for GW823296X (Orvepitant) at human NK1 receptor. View Source
- [2] DrugBank DB00673. Aprepitant pharmacology data. Accessed 2026. View Source
